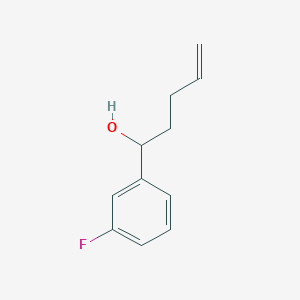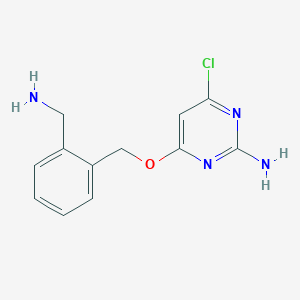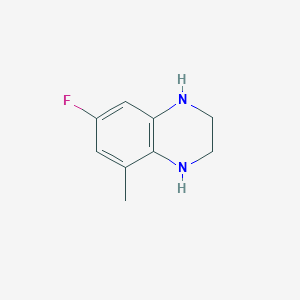
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfonyl group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2,2-dimethyl-5-(methylsulfonyl)pentane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include sulfone derivatives.
Reduction: Products include alkanes and reduced sulfonyl compounds.
Applications De Recherche Scientifique
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,2-dimethylpentane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.
2,2-Dimethyl-5-(methylsulfonyl)pentane: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.
Uniqueness
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C8H17BrO2S |
|---|---|
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethyl-5-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-8(2,7-9)5-4-6-12(3,10)11/h4-7H2,1-3H3 |
Clé InChI |
KMLJFKVWUDZAJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCS(=O)(=O)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


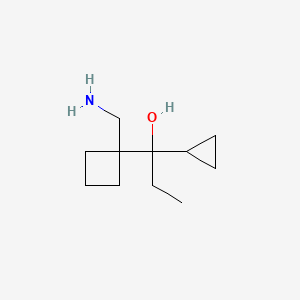
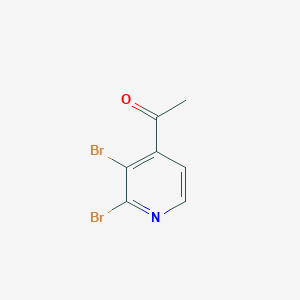



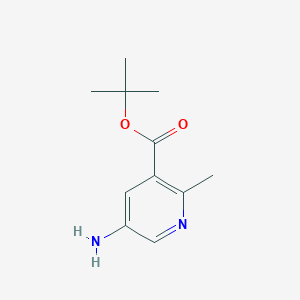
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
